molecular formula C6H13NO2 B3058143 Methyl 4-(methylamino)butanoate CAS No. 88061-65-8

Methyl 4-(methylamino)butanoate

Cat. No. B3058143
CAS RN: 88061-65-8
M. Wt: 131.17 g/mol
InChI Key: NCHRVWIOGHJADK-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)butanoate is a compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is methyl 4-(methylamino)butanoate .


Molecular Structure Analysis

The InChI representation of Methyl 4-(methylamino)butanoate is InChI=1S/C6H13NO2/c1-7-5-3-4-6(8)9-2/h7H,3-5H2,1-2H3 . The Canonical SMILES representation is CNCCCC(=O)OC . The compound has a topological polar surface area of 38.3 Ų and contains 9 heavy atoms .


Physical And Chemical Properties Analysis

Methyl 4-(methylamino)butanoate has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 131.094628657 g/mol .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Process : Methyl 4-(methylamino)butanoate has been synthesized using materials like N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide. Optimized reaction conditions have been established for the synthesis of its salts and 4-methylguanidine butyric acid, with the products characterized by FTIR and EA techniques (Peng, 2010).

Biochemical and Pharmacological Studies

  • Analytical and Structural Characterization : Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a synthetic cannabinoid analogue, has been studied. Comprehensive analytical and structural characterizations, including GC-MS, LC-MS, X-ray diffraction, and NMR, were employed to understand its chemical properties (Dybowski et al., 2021).

Energy and Combustion

  • Autoignition in Biodiesel Fuels : Methyl butanoate is studied as a surrogate for fatty acid esters in biodiesel fuels. Detailed analyses of thermodynamics and kinetics of autoignition chemistry, including the examination of radical reactions, were conducted to understand its role in diesel fuel combustion (Jiao, Zhang, & Dibble, 2015).

Material Science

  • Superabsorbent Hydrogels : Research on superabsorbent hydrogels made from bio-sourced butyrolactone monomer, which includes sodium 4-hydroxy-4-methyl-2-methylene butanoate, has shown potential in creating materials with tunable mechanical strength and swelling properties, useful in various applications (Luk et al., 2017).

Environmental and Health Monitoring

  • Detection of Staphylococcus aureus in Food : The production of volatile markers like 3-methyl-butanoic acid, related to Staphylococcus aureus, has been studied in pork. This research aids in developing rapid and specific detection methods for S. aureus in the food industry (Hu et al., 2020).

properties

IUPAC Name

methyl 4-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-5-3-4-6(8)9-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRVWIOGHJADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563832
Record name Methyl 4-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylamino)butanoate

CAS RN

88061-65-8
Record name Methyl 4-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(methylamino) butyric acid HCl was dissolved in methanol and thionyl chloride in catalytic amount was added drop by drop. The reaction mixture was stirred at 0° C. for 30 min. Thereafter, the solvent was reduced in vacu, yielding a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Vanlaer, WM De Borggraeve, F Compernolle - 2007 - Wiley Online Library
In this report we describe the synthesis of spirocyclic pyridoazepines starting from easily available precursors. The key step of our synthesis is an intramolecular nucleophilic aromatic …
JL Bachman, CI Pavlich, AJ Boley, EM Marcotte… - Organic …, 2019 - ACS Publications
A synthesis of the carbopyronine dye Carboxy ATTO 647N from simple materials is reported. This route proceeds in 11 forward steps from 3-bromoaniline with the key xanthone …
Number of citations: 6 pubs.acs.org
D Hammler - 2020 - kops.uni-konstanz.de
The most important task of enzymes is to catalyze chemical reactions in cells. Often, these processes are endogenous and require energy to take place. This energy is, in most cases, …
Number of citations: 2 kops.uni-konstanz.de
K Muylaert, M Jatczak… - Current Medicinal …, 2015 - ingentaconnect.com
The pharmaceutical industry is struggling with a lack of potential drugs in the pipe line. However, there is still a great opportunity to elaborate interesting scaffolds for medicinal chemistry…
Number of citations: 5 www.ingentaconnect.com
GY Mitronova, S Polyakova, CA Wurm… - European Journal of …, 2015 - Wiley Online Library
Aromatic nucleophilic substitution (S N Ar) of fluorine in 9‐(3′‐carboxy‐4′,5′,6′,7′‐tetrafluorophenyl) groups of xanthene dyes constitutes a powerful tool in dye design. Thiols …
S Vanlaer, WM De Borggraeve, A Voet, C Gielens… - 2008 - Wiley Online Library
Spirocyclic pyridoazepines, designed as simplified analogues of the alkaloid galanthamine, were synthesised and evaluated as inhibitors of acetylcholinesterase. The key cyclisation …

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